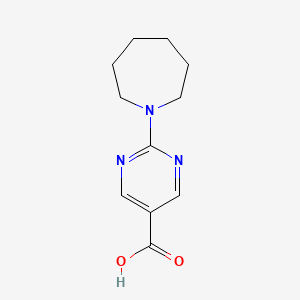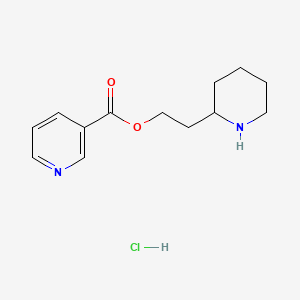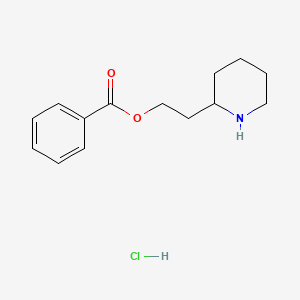![molecular formula C13H20ClNO B1441171 3-[(4-Ethylphenoxy)methyl]pyrrolidine hydrochloride CAS No. 1219982-26-9](/img/structure/B1441171.png)
3-[(4-Ethylphenoxy)methyl]pyrrolidine hydrochloride
Overview
Description
“3-[(4-Ethylphenoxy)methyl]pyrrolidine hydrochloride” is a chemical compound that contains a pyrrolidine ring . Pyrrolidine is a five-membered nitrogen heterocycle that is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .
Synthesis Analysis
The synthesis of pyrrolidine derivatives can be achieved through two main strategies . The first involves ring construction from different cyclic or acyclic precursors, while the second involves the functionalization of preformed pyrrolidine rings . The stereogenicity of carbons in the pyrrolidine ring is a significant feature, and different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .Molecular Structure Analysis
The molecular structure of “3-[(4-Ethylphenoxy)methyl]pyrrolidine hydrochloride” is characterized by a pyrrolidine ring attached to a 4-ethylphenoxy group via a methylene bridge. The pyrrolidine ring is a five-membered nitrogen-containing ring .Chemical Reactions Analysis
Pyrrolidine derivatives, including “3-[(4-Ethylphenoxy)methyl]pyrrolidine hydrochloride”, can undergo various chemical reactions . These reactions can involve the functionalization of the pyrrolidine ring or the modification of the attached groups .Scientific Research Applications
Pharmacology
3-[(4-Ethylphenoxy)methyl]pyrrolidine hydrochloride: is a compound with a pyrrolidine core, which is significant in pharmacology due to its versatility as a scaffold for designing novel biologically active compounds. Pyrrolidine derivatives have been found to exhibit a wide range of biological activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, anticonvulsant, and enzyme inhibitory effects . This compound, therefore, holds potential for the development of new therapeutic agents that can address various health disorders.
Material Science
In material science, 3-[(4-Ethylphenoxy)methyl]pyrrolidine hydrochloride could be used in the development of advanced battery science. Its structural properties may contribute to the synthesis of new materials with improved conductivity and stability, which are crucial for high-performance energy storage devices .
Chemical Synthesis
This compound is utilized as an intermediate in chemical synthesis. Its molecular structure allows for the creation of diverse chemical entities, which can be further developed into various industrial and pharmaceutical products. The compound’s reactivity and stability make it a valuable asset in synthetic organic chemistry.
Biochemistry
In biochemistry, 3-[(4-Ethylphenoxy)methyl]pyrrolidine hydrochloride can be involved in the study of biochemical pathways and processes. It may serve as a precursor or an inhibitor in enzymatic reactions, helping to elucidate the mechanisms of action of different biochemical compounds .
Analytical Chemistry
The compound’s unique properties make it suitable for use in analytical chemistry, where it can be part of the calibration standards for chromatographic methods. It helps in the accurate quantification and analysis of various substances within a mixture .
Environmental Applications
Although direct references to environmental applications were not found, compounds like 3-[(4-Ethylphenoxy)methyl]pyrrolidine hydrochloride could potentially be used in environmental science research. They might play a role in the development of sensors or assays for detecting environmental pollutants or in the synthesis of compounds that can degrade harmful substances .
properties
IUPAC Name |
3-[(4-ethylphenoxy)methyl]pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO.ClH/c1-2-11-3-5-13(6-4-11)15-10-12-7-8-14-9-12;/h3-6,12,14H,2,7-10H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNLFSJUOJCPPSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC2CCNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-Ethylphenoxy)methyl]pyrrolidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



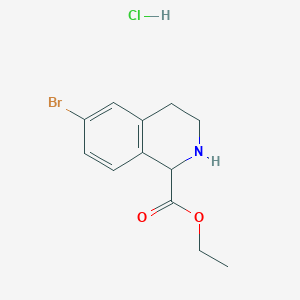




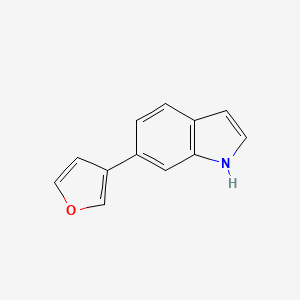
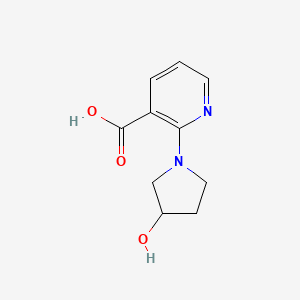
![2-[(2-Hydroxyethyl)(methyl)amino]nicotinic acid](/img/structure/B1441100.png)
![2-[(6-Chloro-2-pyridinyl)(methyl)amino]-1-ethanol](/img/structure/B1441103.png)
